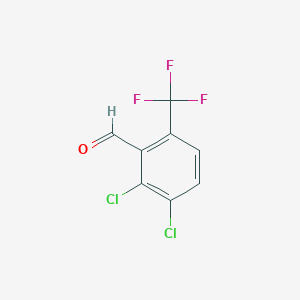

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYGNWQELPOXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590660 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-27-1 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details plausible synthetic routes, experimental methodologies, and quantitative data based on analogous chemical transformations.

Introduction

This compound is a substituted aromatic aldehyde containing both chlorine and trifluoromethyl functional groups. These moieties are known to impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity in bioactive molecules. Consequently, efficient and scalable synthetic routes to this compound are of significant interest to the chemical and pharmaceutical industries. This guide outlines a likely two-step synthetic approach starting from commercially available precursors.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves a two-step sequence:

-

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)toluene: This key intermediate can be prepared via two potential routes:

-

Route A: Trifluoromethylation of 2,3-dichlorotoluene.

-

Route B: Electrophilic chlorination of 2-(trifluoromethyl)toluene.

-

-

Oxidation of 2,3-Dichloro-6-(trifluoromethyl)toluene: The methyl group of the intermediate is then oxidized to an aldehyde to yield the final product.

The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic pathways to this compound.

Experimental Protocols

Synthesis of the Intermediate: 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS: 115571-59-0)

Route A: Trifluoromethylation of 2,3-Dichlorotoluene

This route involves the introduction of a trifluoromethyl group onto the 2,3-dichlorotoluene backbone. Copper-catalyzed trifluoromethylation reactions are a common method for this transformation.

Illustrative Protocol (based on analogous reactions):

-

Reaction Setup: A dry reaction vessel is charged with 2,3-dichlorotoluene, a copper(I) salt (e.g., CuI, CuTC), a suitable ligand (e.g., phenanthroline), and a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane (TMSCF₃) or trifluoroiodomethane (CF₃I)).

-

Solvent: A dry, polar aprotic solvent such as DMF, NMP, or DMSO is typically used.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 150 °C for several hours. Reaction progress is monitored by GC-MS or TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Route B: Electrophilic Chlorination of 2-(Trifluoromethyl)toluene

This route involves the direct chlorination of 2-(trifluoromethyl)toluene. The directing effects of the trifluoromethyl (meta-directing) and methyl (ortho, para-directing) groups can make achieving the desired 2,3-dichloro isomer challenging. The use of specific catalysts can enhance regioselectivity.

Illustrative Protocol (based on analogous reactions):

-

Reaction Setup: To a solution of 2-(trifluoromethyl)toluene in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or a specific directional chlorination catalyst) is added.

-

Chlorinating Agent: Chlorine gas is bubbled through the solution, or a solid chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (0 to 25 °C) to control the reaction rate and improve selectivity. The reaction is monitored by GC-MS to follow the formation of the desired dichlorinated product and minimize over-chlorination.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The isomeric mixture is then separated by fractional distillation or preparative chromatography to isolate the 2,3-dichloro-6-(trifluoromethyl)toluene isomer.

Synthesis of this compound

Oxidation of 2,3-Dichloro-6-(trifluoromethyl)toluene

The conversion of the methyl group of the toluene intermediate to an aldehyde can be achieved through various oxidation methods. A common and effective method is a two-step process involving free-radical bromination followed by hydrolysis.

Illustrative Protocol (based on analogous reactions):

Step 1: Side-Chain Bromination

-

Reaction Setup: 2,3-Dichloro-6-(trifluoromethyl)toluene is dissolved in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Brominating Agent and Initiator: N-Bromosuccinimide (NBS) is added as the brominating agent, and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is introduced.

-

Reaction Conditions: The mixture is heated to reflux under irradiation with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction. The reaction is monitored by the disappearance of the starting material (TLC or GC-MS).

-

Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate and brine, dried, and the solvent is removed under reduced pressure to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzyl bromide. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to the Aldehyde

-

Reaction Setup: The crude benzyl bromide is subjected to hydrolysis. This can be achieved using various methods, such as the Sommelet reaction (reaction with hexamine followed by hydrolysis) or by heating with an aqueous solution of a carbonate salt (e.g., sodium or calcium carbonate) in a suitable solvent mixture (e.g., water/dioxane).

-

Reaction Conditions: The hydrolysis is typically carried out at elevated temperatures (50-100 °C) and monitored until the benzyl bromide is consumed.

-

Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and concentrated. The resulting crude this compound is then purified by column chromatography or distillation.

Quantitative Data

The following table summarizes typical quantitative data for the key transformations, based on analogous reactions reported in the chemical literature. The actual yields and optimal conditions for the synthesis of this compound may vary and would require experimental optimization.

| Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| Trifluoromethylation | Aryl Halide | CuCF₃, CF₃I, or TMSCF₃ | 40 - 70 | >95 (after purification) |

| Chlorination | Substituted Toluene | Cl₂, Lewis Acid | 30 - 60 (for specific isomer) | >98 (after separation) |

| Side-Chain Bromination | Substituted Toluene | NBS, AIBN/BPO | 80 - 95 | Crude, used directly |

| Hydrolysis of Benzyl Bromide | Benzyl Bromide | Hexamethylenetetramine, H₂O/acid or Na₂CO₃, H₂O | 60 - 85 | >97 (after purification) |

Logical Relationships and Experimental Workflow

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts distinct electronic and steric properties that can influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂F₃O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 243.01 g/mol | --INVALID-LINK-- |

| CAS Number | 186517-27-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 244.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.533 g/cm³ | --INVALID-LINK-- |

| Flash Point | 101.8 °C | --INVALID-LINK-- |

| Refractive Index | 1.514 | --INVALID-LINK-- |

| Vapor Pressure | 0.03 mmHg at 25°C | --INVALID-LINK-- |

| XLogP3 (Predicted) | 3.82470 | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, general methods for the synthesis of related trifluoromethylbenzaldehydes can be adapted. One common approach involves the hydrolysis of the corresponding benzal chloride derivative.

A plausible synthetic workflow is outlined below:

General Hydrolysis Protocol (adapted from similar syntheses):

-

The corresponding 2,3-dichloro-6-(trifluoromethyl)benzylidene chloride would be dissolved in a suitable solvent.

-

A hydrolyzing agent, such as water in the presence of an acid or base catalyst, would be added to the reaction mixture.

-

The reaction would be heated to an appropriate temperature and monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up, typically involving extraction and washing steps.

-

The crude product would then be purified, for example, by vacuum distillation or column chromatography, to yield the final this compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions such as oxidation to the corresponding carboxylic acid, reduction to the benzyl alcohol, and nucleophilic addition reactions at the carbonyl carbon. The presence of electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring will likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Information regarding the specific stability and degradation pathways of this compound is limited. However, like many benzaldehyde derivatives, it may be susceptible to oxidation upon prolonged exposure to air.

Biological Activity and Signaling Pathways

While the biological activity of substituted benzaldehydes has been a subject of investigation in drug discovery, specific data for this compound is not available in the reviewed literature. Halogenated and trifluoromethyl-containing aromatic compounds are known to exhibit a wide range of biological activities, and their inclusion in drug candidates can modulate properties such as metabolic stability and binding affinity.

Given the lack of specific data, a logical workflow for the initial biological evaluation of this compound is proposed below:

Spectroscopic Data

Detailed NMR, IR, and mass spectrometry data for this compound are not available in the searched literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Conclusion

This compound is a compound with potential applications in drug discovery and development, owing to its unique substitution pattern. While some of its fundamental physicochemical properties have been reported, a significant amount of experimental data, including melting point, solubility, pKa, detailed synthetic protocols, and comprehensive spectroscopic and biological activity data, is currently lacking in the public domain. The information and proposed workflows in this guide are intended to provide a foundation for researchers to design and execute further studies on this promising molecule.

In-Depth Technical Guide on 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS: 186517-27-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate. This document consolidates available data on its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₃Cl₂F₃O.[1] Its chemical structure features a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde functional group. The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms significantly influences the reactivity of the aldehyde and the aromatic ring.

A summary of its key physical and chemical properties is presented in the table below. Please note that some of these values are predicted.

| Property | Value | Reference(s) |

| CAS Number | 186517-27-1 | [1] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1] |

| Molecular Weight | 243.01 g/mol | [1] |

| Boiling Point | 244.7±40.0 °C (Predicted) | [1] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 101.8ºC (Predicted) | [1] |

| Vapor Pressure | 0.03mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.514 (Predicted) | [1] |

| Monoisotopic Mass | 241.95131 Da | [2] |

| XlogP (Predicted) | 3.5 | [2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been described in the patent EP0881207A1.[3] The synthesis starts from 3,4-dichlorobenzotrifluoride.

Synthesis of 2,3-Dichloro-6-trifluoromethylbenzaldehyde[3]

Starting Material: 3,4-dichlorobenzotrifluoride

Reagents and Solvents:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyl lithium in hexane

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dry ice/acetone bath

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 54 g (0.25 mol) of 3,4-dichlorobenzotrifluoride in 500 ml of anhydrous THF in a reaction vessel.

-

Cool the solution to -70°C using a dry ice/acetone bath.

-

Add 190 ml (0.3 mol) of a hexane solution of n-butyl lithium dropwise over 45 minutes, ensuring the temperature is maintained at or below -70°C.

-

Stir the mixture at this temperature for an additional 2 hours.

-

Add 22 ml (0.3 mol) of anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

After the addition of DMF, continue stirring the reaction mixture at -70°C for one hour.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the organic layer with water and dry it over anhydrous magnesium sulfate.

-

Distill off the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield 2,3-dichloro-6-trifluoromethylbenzaldehyde.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data / Notes |

| ¹H NMR | The proton spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two aromatic protons, and a singlet for the aldehyde proton at a downfield chemical shift (typically δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons would depend on their relative positions. |

| ¹³C NMR | The carbon spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbonyl carbon of the aldehyde group (typically in the range of δ 185-200 ppm). |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the aldehyde is expected around 1700-1730 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group are expected around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), chlorine atoms, and the trifluoromethyl group. Predicted m/z values for various adducts are available.[2] |

Applications in Research and Development

Trifluoromethylated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials. Related compounds, such as other halogenated (trifluoromethyl)benzaldehydes, are known to be used in the development of pharmaceuticals and agrochemicals.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. This compound, a halogenated aromatic aldehyde, is of interest to researchers in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the dichloro and trifluoromethyl substituents. This document outlines a plausible synthetic route, summarizes key quantitative data, and explores a potential mechanism of action based on the known biological activities of structurally related benzaldehydes. Detailed experimental protocols and visual diagrams are provided to facilitate further research and application.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde functional group. The substitution pattern on the aromatic ring significantly influences its chemical reactivity and biological activity.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₃Cl₂F₃O

-

CAS Number: 186517-27-1

The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms deactivates the aromatic ring towards electrophilic substitution while making the carbonyl carbon of the aldehyde group more electrophilic.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 243.01 g/mol | [1] |

| Exact Mass | 241.95100 u | [1] |

| Boiling Point | 244.7°C at 760 mmHg | [1] |

| Density | 1.533 g/cm³ | [1] |

| Flash Point | 101.8°C | [1] |

| Vapor Pressure | 0.03 mmHg at 25°C | [1] |

Spectroscopic Data (Predicted and Analog-Based)

| Spectroscopy | Expected Peaks/Signals | Notes |

| ¹H NMR | Aromatic protons: δ 7.5-8.0 ppm (multiplet, 2H), Aldehyde proton: δ ~10.0 ppm (singlet, 1H). | Based on data for 3-(Trifluoromethyl)benzaldehyde[2][3]. |

| ¹³C NMR | Aromatic carbons: δ 120-140 ppm, Carbonyl carbon: δ ~190 ppm, Trifluoromethyl carbon: quartet, δ ~123 ppm. | Based on data for 3-(Trifluoromethyl)benzaldehyde[4]. |

| IR Spectroscopy | C=O stretch (aldehyde): ~1700 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹, C-F stretch: ~1100-1300 cm⁻¹. | Based on general frequencies for functional groups and data for related benzaldehydes[5][6]. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~242, with characteristic isotopic pattern for two chlorine atoms. | Predicted based on molecular weight and isotopic abundances. |

Experimental Protocols

While a specific, published synthesis for this compound is not available, a plausible route can be devised based on established organic chemistry transformations and protocols for similar compounds.

Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted toluene.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on standard organic synthesis methodologies.

Step 1: Radical Bromination of 1,2-Dichloro-3-(trifluoromethyl)benzene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dichloro-3-(trifluoromethyl)benzene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1,2-dichloro-3-(bromomethyl)-6-(trifluoromethyl)benzene, can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

This can be achieved via several methods, one of which is the Sommelet reaction.

-

Reaction Setup: In a flask, dissolve the crude 1,2-dichloro-3-(bromomethyl)-6-(trifluoromethyl)benzene from the previous step in a suitable solvent like chloroform or aqueous acetic acid. Add hexamethylenetetramine (urotropine, 1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux. The reaction forms a quaternary ammonium salt which is then hydrolyzed in situ or upon addition of water to yield the aldehyde.

-

Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography.

Potential Biological Activity and Signaling Pathways

Substituted benzaldehydes are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[7] The specific combination of chloro and trifluoromethyl groups in this compound suggests potential for potent biological activity.

Postulated Mechanism of Cytotoxic Action

Benzaldehyde and its derivatives have been shown to induce tumor-specific cytotoxicity.[8] One proposed mechanism involves the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerase IIα.[9] The electrophilic nature of the aldehyde's carbonyl carbon can also lead to the formation of Schiff bases with amine groups in proteins, potentially disrupting their function.

The following diagram illustrates a generalized signaling pathway for the cytotoxic effects of a substituted benzaldehyde.

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and a potential mechanism of biological action. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field, encouraging further investigation into the unique characteristics and applications of this compound. Further experimental validation of the proposed synthesis and biological activities is warranted.

References

- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde | Anticancer Research [ar.iiarjournals.org]

- 9. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectral Data of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the spectral data for 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde. In the absence of experimentally acquired spectra in the public domain, this document serves as a robust theoretical framework for researchers working with this compound. The predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally related molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic proton (H-4) |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic proton (H-5) |

Predictions are based on a standard deuterated solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde carbon (C=O) |

| ~138 | Aromatic carbon (C-1) |

| ~135 | Aromatic carbon (C-2) |

| ~133 | Aromatic carbon (C-3) |

| ~131 | Aromatic carbon (C-4) |

| ~129 | Aromatic carbon (C-5) |

| ~130 (quartet) | Aromatic carbon (C-6) |

| ~122 (quartet) | Trifluoromethyl carbon (-CF₃) |

Predictions are based on a standard deuterated solvent such as CDCl₃. The trifluoromethyl carbon and the carbon it is attached to will exhibit splitting due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1710 | C=O stretch (aldehyde) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1320 | C-F stretch |

| ~1140 | C-F stretch |

| ~820 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 242/244/246 | Molecular ion ([M]⁺) with characteristic isotopic pattern for two chlorine atoms |

| 241/243/245 | [M-H]⁺ |

| 213/215/217 | [M-CHO]⁺ |

| 178/180 | [M-CHO-Cl]⁺ |

| 143 | [M-CHO-2Cl]⁺ |

Predictions are for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).[1][2][3] The solution should be free of any particulate matter.

-

NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.[1][3]

-

Instrumentation : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or the pure solvent).[5]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization : Utilize electron ionization (EI) at 70 eV to induce fragmentation.[6]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[7][8]

-

Detection : Detect the ions and generate a mass spectrum that plots the relative abundance of each ion against its m/z value.[6][9]

Visualizations

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a novel compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. How To [chem.rochester.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Safety and Handling of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of chlorine and trifluoromethyl groups on the benzaldehyde scaffold can significantly influence the compound's reactivity, toxicity, and overall hazard profile. This guide provides a detailed overview of the known properties and inferred safety and handling procedures for this compound, based on available data for the compound itself and its structural analogs.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 186517-27-1 | [1][2] |

| Molecular Formula | C8H3Cl2F3O | [1][2] |

| Molecular Weight | 243.01 g/mol | [1] |

| Boiling Point | 244.7°C at 760 mmHg | [1] |

| Flash Point | 101.8°C | [1] |

| Density | 1.533 g/cm³ | [1] |

| Vapor Pressure | 0.03 mmHg at 25°C | [1] |

| Refractive Index | 1.514 | [1] |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of similar halogenated benzaldehydes, this compound is anticipated to have the following GHS classifications. It is crucial to handle this compound as if it possesses these hazards until a definitive SDS is available.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][7][8][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation.[4][5][6][7][10][11] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 or 2 | H400/H401: Very toxic/Toxic to aquatic life.[4][8] |

Signal Word: Warning[4][5][6][10]

Pictograms:

Safe Handling and Storage

Proper handling and storage are paramount to ensuring the safety of laboratory personnel and the environment.

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Take precautionary measures against static discharge.[8]

-

Do not eat, drink, or smoke in the work area.[3]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

-

Some analogous compounds are sensitive to air and may require storage under an inert atmosphere (e.g., nitrogen).[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[13][14] |

| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. For extensive handling, consider double-gloving and a chemical-resistant apron or suit.[13] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13] |

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][10] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]

-

Specific Hazards: The compound is a combustible liquid.[4][5] Thermal decomposition may produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[5][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite).[11][15] Collect the absorbed material into a suitable, labeled container for disposal.[11][15]

Experimental Protocols and Workflows

The following diagram illustrates a general workflow for the safe handling of hazardous aromatic aldehydes like this compound.

Caption: A logical workflow for the safe handling of hazardous aromatic aldehydes.

Conclusion

While this compound is a valuable research chemical, its handling requires strict adherence to safety protocols. Due to the lack of a specific Safety Data Sheet, it is imperative to treat this compound with the caution afforded to its hazardous structural analogs. By following the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment. It is strongly recommended to seek out a manufacturer-provided SDS for the most accurate and up-to-date safety information.

References

- 1. echemi.com [echemi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. kasturiaromatics.com [kasturiaromatics.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. keyorganics.net [keyorganics.net]

- 13. benchchem.com [benchchem.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Uncharted Territory: A Technical Guide to the Hazards of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS No. 186517-27-1) have not been fully investigated. This guide provides a comprehensive overview of the available safety information for this compound and its structural analogs to infer potential hazards. All data should be interpreted with caution and within the context of a thorough risk assessment.

Executive Summary

This compound is a substituted aromatic aldehyde whose specific toxicological profile is largely uncharacterized. A Safety Data Sheet (SDS) indicates that it is an irritant to mucous membranes and the upper respiratory tract and may be harmful by ingestion and inhalation.[1] Due to the lack of detailed experimental data, this guide draws upon information from structurally related compounds to provide a predictive hazard assessment. The primary hazards associated with analogous compounds include skin and eye irritation, respiratory irritation, and potential for systemic effects upon significant exposure. This document aims to equip researchers with the necessary information to handle this compound with appropriate caution.

Physicochemical and Hazard Information

While specific quantitative toxicological data for this compound is unavailable, the following table summarizes its known physical properties and hazard classifications based on limited data.

| Property | Value | Reference |

| CAS Number | 186517-27-1 | Echemi |

| Molecular Formula | C₈H₃Cl₂F₃O | Echemi |

| Molecular Weight | 243.01 g/mol | Echemi |

| Boiling Point | 244.7°C at 760 mmHg | Echemi |

| Flash Point | 101.8°C | Echemi |

| Density | 1.533 g/cm³ | Echemi |

| GHS Hazard Statements | Not fully classified. Stated to be an irritant and potentially harmful. | [1] |

Comparative Hazard Analysis of Structural Analogs

To better understand the potential hazards of this compound, this section provides a comparative analysis of related halogenated and trifluoromethyl-substituted benzaldehydes.

Table 1: GHS Hazard Classifications of Structural Analogs

| Compound | CAS Number | GHS Pictograms | Hazard Statements |

| 4-Chloro-3-(trifluoromethyl)benzaldehyde | Not Available | H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 90176-80-0 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

Note: The absence of a pictogram indicates it was not specified in the source documents.

Inferred Hazard Profile and Precautionary Measures

Based on the available data for this compound and its analogs, a general hazard profile can be inferred. The presence of chlorine and trifluoromethyl groups on the benzaldehyde structure suggests a potential for irritant and sensitizing properties.

Logical Relationship of Hazard Information

Caption: Inferred hazard profile and recommended precautions for this compound.

Experimental Protocols (Hypothetical)

As no specific experimental studies on the hazards of this compound were found, this section provides a generalized, hypothetical protocol for assessing the skin irritation potential of a novel chemical entity, based on standard OECD guidelines. This is for illustrative purposes only.

Hypothetical Experimental Workflow: In Vitro Skin Irritation Test

Caption: Hypothetical workflow for an in vitro skin irritation assessment.

Signaling Pathways (Theoretical)

No studies have elucidated the specific signaling pathways affected by this compound. However, many irritant chemicals are known to activate inflammatory signaling pathways in exposed tissues. A theoretical pathway is presented below.

Theoretical Inflammatory Signaling Pathway Activation by an Irritant

Caption: A theoretical inflammatory signaling pathway potentially activated by an irritant chemical.

Conclusion and Recommendations

The available data on this compound is insufficient to form a complete hazard profile. However, based on the information from its Safety Data Sheet and a comparative analysis of structurally similar compounds, it is prudent to handle this chemical as a potential skin, eye, and respiratory irritant, and as a substance that may be harmful if ingested, inhaled, or absorbed through the skin.

Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological studies are imperative to fully characterize the hazards associated with this compound and to establish safe handling limits. Until such data is available, a cautious and conservative approach to its handling and use is strongly recommended.

References

Thermodynamic Properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the known thermodynamic and physical properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS No: 186517-27-1). Due to the limited availability of specific experimental thermodynamic data for this compound in publicly accessible literature, this document focuses on presenting the available physical characteristics and outlines the standard experimental protocols used for determining core thermodynamic properties of aromatic aldehydes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering both established data and a roadmap for further experimental investigation.

Introduction

This compound is a halogenated aromatic aldehyde of interest in synthetic chemistry and potentially in the development of novel pharmaceutical and agrochemical agents. The presence of chlorine and trifluoromethyl substituents on the benzaldehyde scaffold can significantly influence its chemical reactivity, biological activity, and physical properties. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and assessing its stability and environmental fate.

This document compiles the available physical data for this compound and provides detailed descriptions of the standard experimental methodologies for determining key thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity.

Physicochemical Properties

The following table summarizes the reported physical properties of this compound. It is important to note that this data is primarily sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Unit | Source |

| Molecular Formula | C8H3Cl2F3O | - | [1][2] |

| Molecular Weight | 243.01 | g/mol | [1] |

| CAS Number | 186517-27-1 | - | [1][2] |

| Boiling Point | 244.7 | °C at 760 mmHg | [1] |

| Density | 1.533 | g/cm³ | [1] |

| Vapor Pressure | 0.03 | mmHg at 25°C | [1] |

| Flash Point | 101.8 | °C | [1] |

| Refractive Index | 1.514 | - | [1] |

General Experimental Protocols for Thermodynamic Property Determination

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is widely used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

Measurement: The instrument heats both the sample and the reference pans, and the differential heat flow to the sample is measured.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The area under a peak is proportional to the enthalpy change of the transition. For melting, this provides the enthalpy of fusion (ΔHfus). The onset temperature of the melting peak is taken as the melting point.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6][7] It is used to determine the thermal stability of a material and to study its decomposition kinetics.[5]

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan, which is typically made of platinum or alumina.

-

Instrumentation: The pan is placed on a sensitive microbalance within a furnace. A purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) is passed over the sample at a controlled flow rate.

-

Measurement: The furnace temperature is ramped at a constant rate, and the sample mass is continuously recorded.

-

Data Analysis: The TGA curve plots mass percentage against temperature. The temperatures at which significant mass loss occurs indicate decomposition or volatilization. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamics of binding interactions in solution. While not a direct measure of the intrinsic thermodynamic properties of a single compound, it is crucial for drug development professionals to understand how a compound like this compound interacts with biological macromolecules.

Methodology:

-

Sample Preparation: A solution of the macromolecule (e.g., a protein) is placed in the sample cell, and a solution of the ligand (the compound of interest) is loaded into a syringe.

-

Instrumentation: The syringe is placed in the ITC instrument, which maintains a constant temperature.

-

Measurement: A series of small aliquots of the ligand solution are injected into the sample cell. The heat released or absorbed upon binding is measured for each injection.

-

Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of thermodynamic properties of a chemical compound.

Caption: General workflow for determining thermodynamic properties.

Conclusion

This technical guide has synthesized the currently available physicochemical data for this compound and provided an overview of the standard experimental protocols necessary for a comprehensive thermodynamic characterization. While specific enthalpy, entropy, and Gibbs free energy data for this compound are not yet publicly documented, the methodologies described herein offer a clear path for researchers to obtain this critical information. The provided workflow diagram serves as a visual guide for the experimental process. Further research to determine these fundamental thermodynamic properties is essential for the effective application of this compound in drug development and other areas of chemical science.

References

- 1. echemi.com [echemi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. mt.com [mt.com]

- 7. Thermogravimetric analysis. A review - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic pathways. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides detailed, generalized experimental protocols for determining the solubility of solid organic compounds, which can be readily applied to the title compound. The methodologies described include gravimetric analysis and UV-Vis spectroscopy, offering robust frameworks for researchers to generate precise and reliable solubility data. Visual workflows for these experimental protocols are provided to facilitate clear understanding and implementation.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₃Cl₂F₃O.[1] Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. While general principles suggest that aldehydes are typically soluble in a range of organic solvents, precise quantitative data is crucial for process optimization and reproducibility.[2][3][4]

This document serves as a practical guide for researchers to experimentally determine the solubility of this compound in various organic solvents of interest.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or publicly accessible chemical databases. Researchers are encouraged to utilize the experimental protocols outlined in the following sections to determine this data for their specific solvent systems and experimental conditions (e.g., temperature, pressure).

For context, the parent compound, benzaldehyde, is miscible with alcohol, ether, and oils, while being only slightly soluble in water.[5] Substituted benzaldehydes, such as 3,5-Bis(trifluoromethyl)benzaldehyde, are noted to be soluble in many organic solvents but insoluble in water.[6] These trends suggest that this compound is likely to exhibit good solubility in a range of common organic solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.[3][4][7]

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric pipettes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe filter attached to the pipette or syringe.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, chemically inert evaporation dish.

-

Carefully evaporate the solvent in a fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a controlled temperature (well below the melting point of the solute) can be used.

-

Once the solvent is fully evaporated, place the dish in an oven at a moderate temperature to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[3][4]

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility is typically expressed in g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

-

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and does not interfere with the solvent's absorbance. It is often faster than the gravimetric method but requires the initial creation of a calibration curve.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

All materials listed for the gravimetric method (for preparing the saturated solution)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Collect a sample of the clear supernatant as described in Section 3.1, step 2.

-

-

Sample Analysis:

-

Dilute the collected supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Concentration of saturated solution = (Concentration of diluted sample) x (Dilution factor)

-

Express the solubility in the desired units (g/L, mol/L, etc.).

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, this guide provides researchers with two robust and widely accepted experimental protocols—gravimetric and UV-Vis spectroscopic methods—to determine this critical parameter. The detailed procedures and visual workflows are designed to enable the generation of accurate and reproducible solubility data, which is essential for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Isomeric Purity of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric purity of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Understanding and controlling the isomeric purity of this compound is critical for ensuring the efficacy, safety, and reproducibility of the final products. This document details the potential isomeric impurities arising from a plausible synthetic pathway, outlines detailed experimental protocols for their analysis using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a framework for data interpretation and reporting.

Introduction to Isomeric Purity in Drug Development

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of drug development, different isomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory agencies require stringent control over the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates. For a substituted benzaldehyde like this compound, positional isomers are the primary concern. These are constitutional isomers that have the same functional groups but differ in their positions on the benzene ring. The presence of even small amounts of undesired isomers can lead to side effects, reduced efficacy, or the formation of toxic byproducts in subsequent reactions.

Synthesis and Potential Isomeric Impurities

A plausible and common synthetic route for the preparation of substituted benzaldehydes involves the oxidation of the corresponding toluene derivative. For this compound, a likely precursor is 2,3-dichloro-1-(trifluoromethyl)benzene, which can be synthesized through various methods, including the chlorination of 1-(trifluoromethyl)benzene. The subsequent step would be the introduction of the formyl group at the 6-position.

However, a more direct and industrially relevant approach often involves the synthesis of a dichlorotoluene followed by trifluoromethylation and subsequent oxidation of the methyl group. For instance, starting from 2,3-dichlorotoluene, the introduction of the trifluoromethyl group and the aldehyde functionality can lead to the formation of several positional isomers.

Based on common synthetic strategies for similar compounds, the following positional isomers are the most probable impurities in the synthesis of this compound:

-

2,3-Dichloro-4-(trifluoromethyl)benzaldehyde

-

2,3-Dichloro-5-(trifluoromethyl)benzaldehyde

-

3,4-Dichloro-6-(trifluoromethyl)benzaldehyde

-

2,5-Dichloro-6-(trifluoromethyl)benzaldehyde

-

2,4-Dichloro-6-(trifluoromethyl)benzaldehyde

The relative abundance of these impurities will depend on the specific reaction conditions, catalysts, and purification methods employed.

Analytical Methodologies for Isomeric Purity Assessment

To ensure the quality and consistency of this compound, robust analytical methods are required to separate and quantify the target isomer from its potential impurities. The three most powerful and commonly used techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

GC is a highly effective technique for separating volatile and thermally stable compounds like substituted benzaldehydes. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

| Parameter | Value |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL (split ratio 50:1) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Experimental Protocol: GC Analysis

-

Standard Preparation: Prepare individual stock solutions (1 mg/mL) of the main compound and all potential isomeric impurities in high-purity acetone. Prepare a mixed standard solution containing all isomers at a known concentration (e.g., 10 µg/mL each).

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetone to obtain a 1 mg/mL solution.

-

Injection: Inject the mixed standard solution to determine the retention time and response factor for each isomer.

-

Analysis: Inject the sample solution.

-

Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards. The percentage of each impurity can be calculated using the following formula:

% Impurity = (Area_impurity / (Sum of all peak areas)) * 100%

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and powerful technique for the separation of a wide range of compounds, including positional isomers of aromatic aldehydes. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically the method of choice.

| Parameter | Value |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Standard and Sample Preparation: Follow the same procedure as described for the GC analysis, using a mixture of acetonitrile and water (e.g., 50:50 v/v) as the diluent.

-

System Suitability: Inject the mixed standard solution multiple times to ensure the system is performing adequately (e.g., resolution between critical pairs, peak symmetry, and reproducibility of retention times and peak areas).

-

Analysis: Inject the sample solution.

-

Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For fluorinated molecules like this compound, both ¹H and ¹⁹F NMR are highly informative. While NMR is generally less sensitive than chromatographic techniques for quantifying very low levels of impurities, it provides unambiguous structural information that can confirm the identity of isomers.

| Parameter | ¹H NMR | ¹⁹F NMR |

| Spectrometer | 400 MHz or higher | 376 MHz (on a 400 MHz instrument) |

| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |

| Internal Standard | Tetramethylsilane (TMS) | Not typically required (can be referenced to an external standard if needed) |

| Pulse Program | Standard single pulse | Standard single pulse with proton decoupling |

| Relaxation Delay | 5 seconds | 5 seconds |

| Number of Scans | 16 | 64 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The aromatic region (typically 7.0-8.5 ppm) will show distinct splitting patterns for the different isomers. The aldehyde proton will appear as a singlet around 10 ppm.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. The trifluoromethyl group of each isomer will give a distinct singlet at a unique chemical shift.

-

Data Analysis: The relative integration of the signals in both the ¹H and ¹⁹F NMR spectra can be used to determine the molar ratio of the isomers present in the sample. For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay.

Visualization of Analytical Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the hypothesized synthetic pathway and the analytical workflows.

Hypothesized Synthetic Pathway and Potential Isomers

Caption: Hypothesized synthesis of this compound and potential isomers.

Analytical Workflow for Isomeric Purity Determination

Caption: General analytical workflow for determining the isomeric purity of the target compound.

Conclusion

The control of isomeric purity is a non-negotiable aspect of modern drug development and chemical manufacturing. For this compound, a thorough understanding of the potential positional isomers arising from its synthesis is the first step toward ensuring its quality. The analytical methodologies detailed in this guide, including GC, HPLC, and NMR spectroscopy, provide a robust framework for the separation, identification, and quantification of these impurities. By implementing these techniques and adhering to rigorous quality control standards, researchers, scientists, and drug development professionals can ensure the isomeric purity of this critical intermediate, thereby contributing to the development of safe and effective final products.

Methodological & Application

Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,3-dichloro-6-(trifluoromethyl)benzaldehyde as a key intermediate in the synthesis of complex heterocyclic structures, particularly in the development of novel therapeutic agents. The protocols provided are based on established synthetic transformations, offering a guide for the practical application of this versatile reagent.

Application Note 1: Synthesis of Benzothiazine Derivatives

Introduction:

This compound is a valuable building block in the synthesis of benzothiazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group and the strategic placement of the chloro substituents on the benzaldehyde ring influence the reactivity of the aldehyde and subsequent cyclization reactions, allowing for the construction of complex molecular architectures.

One notable application is in the synthesis of substituted benzothiazines through condensation and cyclization reactions. These reactions typically involve the reaction of the aldehyde with a bifunctional nucleophile, such as a substituted aminothiophenol, to form an intermediate which then undergoes an intramolecular cyclization to yield the desired heterocyclic product.

Logical Workflow for Benzothiazine Synthesis:

The synthesis of benzothiazine derivatives from this compound generally follows a two-step process. The initial step involves a condensation reaction to form a Schiff base, followed by an intramolecular cyclization to form the final heterocyclic ring system.

Caption: General workflow for the synthesis of benzothiazines.

Experimental Protocols

Protocol 1: Synthesis of a Benzothiazine Derivative

This protocol describes a representative procedure for the synthesis of a benzothiazine derivative from this compound.

Materials:

-

This compound

-

2-Aminothiophenol

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (for drying)

-

Silica Gel (for column chromatography)

Procedure:

Step 1: Condensation and Cyclization

-

To a solution of this compound (1.0 eq) in absolute ethanol, add 2-aminothiophenol (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure benzothiazine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a benzothiazine derivative.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |

| This compound | 2-Aminothiophenol | Ethanol | Glacial Acetic Acid | 4-6 hours | Reflux | 75-85 |

Signaling Pathway Visualization

While this application note focuses on synthetic chemistry, the resulting benzothiazine derivatives may be designed as inhibitors of specific biological pathways. The following diagram illustrates a hypothetical signaling pathway where a synthesized benzothiazine derivative acts as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction